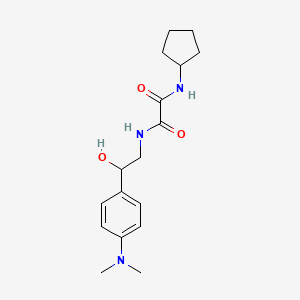

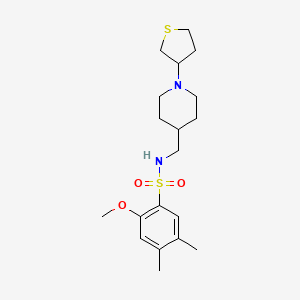

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

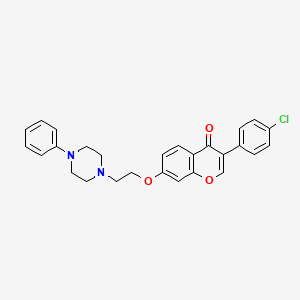

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, commonly known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a water-soluble, pH-insensitive, and highly photostable dye that emits in the red region of the spectrum. DDAO has been used in a variety of applications, including flow cytometry, microscopy, and cell-based assays.

Wissenschaftliche Forschungsanwendungen

Kinetic Studies and Chemical Properties

Hydrolysis Mechanism in Alkaline Solutions : A study by Roy (1995) employed reversed-phase HPLC to investigate the kinetics of degradation of cyclopentolate hydrochloride, a compound related to N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, in alkaline solutions. The study found that the compound degrades rapidly at higher pH values, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This work elucidates the stability and degradation pathways of cyclopentyl-based compounds under varying pH conditions (Roy, 1995).

Synthesis and Reactivity

Amide Formation and Decarboxylative Condensation : The research conducted by Ju et al. (2011) demonstrated amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting a method potentially applicable to this compound. This study provides insights into amide bond formation, activating agents, and functionalities, offering a foundation for synthesizing complex nitrogen-containing compounds (Ju et al., 2011).

Oxalate Precursors for Kinetic Studies : N,S-Dimethyldithiocarbamyl oxalates were studied by Kyne and Schiesser (2014) as novel precursors for determining kinetic parameters for oxyacyl radicals. This research could be relevant to understanding the reactivity and stability of oxalamide derivatives in synthetic applications (Kyne & Schiesser, 2014).

Structural Studies and Applications

Crystal Structure Determination : The twinned crystal structure of a racemic compound containing the oxalamide moiety was detailed by Štefanić et al. (2004), providing insights into the intramolecular hydrogen-bonding patterns and conformational features. Such structural elucidations are crucial for understanding the physicochemical properties and potential applications of oxalamide derivatives in materials science and pharmaceutical research (Štefanić et al., 2004).

Novel Synthetic Routes

Copper-Catalyzed Hydroxylation : Xia et al. (2016) reported on the copper-catalyzed hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, showcasing a method for introducing hydroxyl groups into aromatic systems. This study offers a potential pathway for modifying this compound to enhance its properties or develop new derivatives (Xia et al., 2016).

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-20(2)14-9-7-12(8-10-14)15(21)11-18-16(22)17(23)19-13-5-3-4-6-13/h7-10,13,15,21H,3-6,11H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZAWLYWXJZNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)

![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)